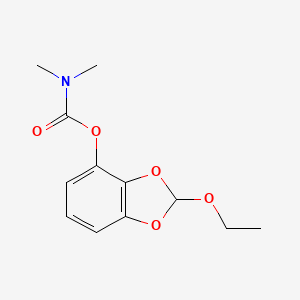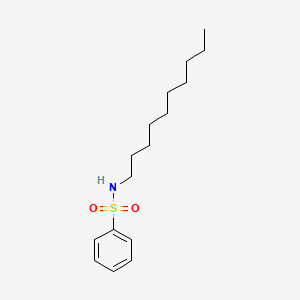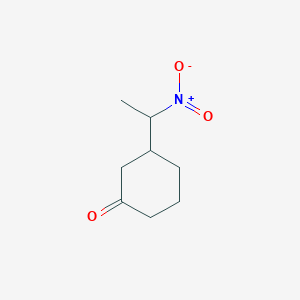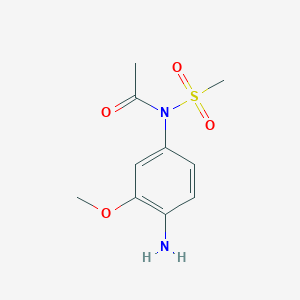
1,1',2-Trimethyl-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. Bipyridinium compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry . These compounds are often used in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Méthodes De Préparation
The synthesis of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium can be achieved through various methods. One common synthetic route involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . Industrial production methods often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling, as well as metal-catalyzed homocoupling reactions like Ullmann and Wurtz coupling .
Analyse Des Réactions Chimiques
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reversible one- and two-electron reductions of bipyridinium derivatives are accompanied by dramatic changes in the UV-vis absorption spectra of the materials . Common reagents used in these reactions include electron-rich aromatic diamines and Zincke salts . Major products formed from these reactions include conjugated oligomers and polymeric materials containing 4,4’-bipyridine units .
Applications De Recherche Scientifique
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications. In chemistry, it is used as a building block in the synthesis of supramolecular complexes and electrochromic devices . In medicine, bipyridinium compounds are being explored for their potential use in drug delivery systems and as photosensitizers . In industry, they are used in the construction of redox flow batteries and other electrochemical devices .
Mécanisme D'action
The mechanism of action of 1,1’,2-Trimethyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra . These redox processes allow the compound to act as an electroactive material in various applications, such as electrochromic devices and redox flow batteries . The molecular targets and pathways involved in these processes include the electron-rich aromatic diamines and Zincke salts used in its synthesis .
Comparaison Avec Des Composés Similaires
1,1’,2-Trimethyl-4,4’-bipyridin-1-ium is unique among bipyridinium compounds due to its specific structure and electrochemical properties. Similar compounds include 2,2’,6,6’-tetramethyl-4,4’-bipyridine and other bipyridine derivatives . These compounds share similar electrochemical properties but differ in their molecular structures and specific applications . For example, 2,2’,6,6’-tetramethyl-4,4’-bipyridine is obtained through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2(PPh3)2, Et4NI, and zinc powder .
Propriétés
Numéro CAS |
57432-27-6 |
|---|---|
Formule moléculaire |
C13H16N2+2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C13H16N2/c1-11-10-13(6-9-15(11)3)12-4-7-14(2)8-5-12/h4-10H,1-3H3/q+2 |
Clé InChI |
UOGPPOHEXIDVSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C=CC(=C1)C2=CC=[N+](C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

